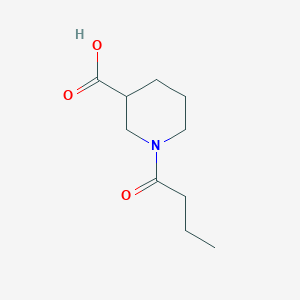

![molecular formula C16H13NO3 B2497619 Methyl 4-[(2-cyanobenzyl)oxy]benzoate CAS No. 1004249-25-5](/img/structure/B2497619.png)

Methyl 4-[(2-cyanobenzyl)oxy]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

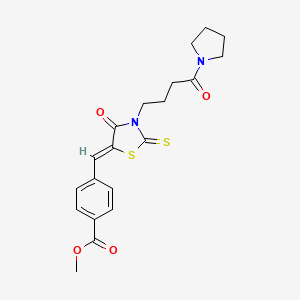

The synthesis of Methyl 4-[(2-cyanobenzyl)oxy]benzoate involves condensation reactions and optimization of reaction conditions to achieve high yields. For example, Lou Hong-xiang reported the synthesis from methyl 4-bromobenzoate and iso-vanilline by condensation reaction, highlighting the importance of catalysts and condensing agents in improving yield Lou Hong-xiang.

Molecular Structure Analysis

The molecular and crystal structures have been elucidated through various spectroscopic and X-ray diffraction techniques. For instance, the work by Kutulya et al. determined the molecular and crystal structures of a related compound, showcasing the importance of X-ray diffraction analysis in understanding the spatial arrangement of molecules Kutulya et al., 2008.

Chemical Reactions and Properties

The compound participates in various chemical reactions, such as hydrogen abstraction and cycloaddition, as demonstrated by Cantrell, who explored the photochemical reactions of methyl benzoate, revealing insights into its reactivity under specific conditions Cantrell, 1973.

Physical Properties Analysis

Physical properties such as phase behavior and transition properties have been studied, revealing the compound's potential in forming liquid crystalline phases. Attard et al. investigated a family of non-symmetric dimers, providing a foundation for understanding the phase behavior of similar compounds Attard et al., 1988.

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are crucial for its applications. Bagal et al. discussed a novel one-carbon radical equivalent, showcasing the compound's versatility in radical addition to olefins and further elaboration Bagal et al., 2006.

Scientific Research Applications

Organic Synthesis and Pharmacological Precursors

Research on compounds like "Methyl 2-formyl benzoate" highlights the significance of such molecules as bioactive precursors in organic synthesis due to their pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. These compounds serve as active scaffolds and excellent precursors for the development of new bioactive molecules, underscoring their importance in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).

Environmental Impact of Sunscreen Ingredients

A study on the environmental effects of oxybenzone and other sunscreen active ingredients, including methylbenzylidene camphor and ethylhexyl methoxycinnamate, underscores the concern regarding their presence in water sources worldwide. These compounds are not easily removed by common wastewater treatment techniques and have been implicated as contributors to coral reef bleaching, among other environmental impacts (Schneider & Lim, 2019).

Analytical Methodologies for Cosmetic Compounds

The analytical determination of methyl paraben, a methyl ester of P-hydroxybenzoic acid, in cosmetic preparations via spectrophotometric methods and HPLC highlights the importance of understanding and controlling the concentration of chemical compounds in consumer products. This focus on analytical methodologies can be relevant to the study and application of "Methyl 4-[(2-cyanobenzyl)oxy]benzoate" in similar contexts (Mallika J.B.N, ThiruvengadarajanV., & Gopinath, 2014).

Advanced Oxidation Processes for Organic Compound Degradation

The degradation of organic compounds like acetaminophen through advanced oxidation processes (AOPs) illustrates the potential for chemical conversion and environmental remediation techniques. Such methodologies could be applicable to the breakdown or modification of "Methyl 4-[(2-cyanobenzyl)oxy]benzoate" for environmental or synthetic purposes (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name |

methyl 4-[(2-cyanophenyl)methoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-16(18)12-6-8-15(9-7-12)20-11-14-5-3-2-4-13(14)10-17/h2-9H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMWXYYCYWFKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(2-cyanobenzyl)oxy]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2497536.png)

![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-methylamino]-4-oxobut-2-enoate](/img/structure/B2497537.png)

![2-[[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2497547.png)

![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2497554.png)

![2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2497556.png)